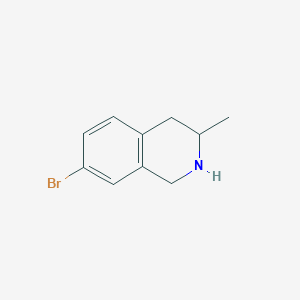
7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline
Übersicht
Beschreibung
7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C10H12BrN . It is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .Molecular Structure Analysis
The molecular structure of 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline is represented by the InChI codeInChI=1S/C10H12BrN/c1-7-4-8-2-3-10 (11)5-9 (8)6-12-7 and the SMILES string CC1CC2=C (CN1)C=C (C=C2)Br . Physical And Chemical Properties Analysis
The molecular weight of 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline is 226.11 g/mol . It has a topological polar surface area of 12 Ų . The compound is insoluble in water .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Intermediate
7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline is utilized as a pharmaceutical intermediate. This implies it is a precursor in the synthesis of more complex pharmaceutical compounds. Its role in drug development is crucial as it can be transformed into various pharmacologically active agents .
Biological Activity Against Infective Pathogens
The compound is part of the 1,2,3,4-tetrahydroisoquinoline class, which exhibits diverse biological activities against various infective pathogens. This includes potential applications in developing treatments for bacterial, viral, or fungal infections .
Neurodegenerative Disorders
Similarly, this class of compounds has shown promise in treating neurodegenerative disorders. Research indicates that derivatives of 1,2,3,4-tetrahydroisoquinoline could be used in creating therapies for diseases like Parkinson’s and Alzheimer’s .
Multicomponent Reactions
The compound is involved in multicomponent reactions for C(1)-functionalization. These reactions are significant in organic chemistry for creating complex molecules with high efficiency and selectivity .
Incompatible with Oxidizing Agents
In terms of handling and storage, 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline should be kept in a cool, dry place in a tightly closed container and is incompatible with oxidizing agents .
Safety and Hazards
Eigenschaften
IUPAC Name |
7-bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-7-4-8-2-3-10(11)5-9(8)6-12-7/h2-3,5,7,12H,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFNCPGXJWHJIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CN1)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20658764 | |
| Record name | 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20658764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
848185-12-6 | |
| Record name | 7-Bromo-3-methyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20658764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


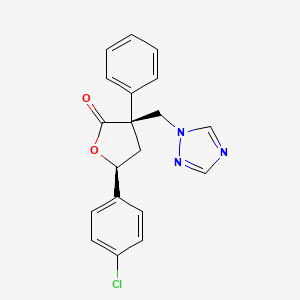
![4-[di((2)H3)methylamino]benzoic acid](/img/structure/B1436952.png)
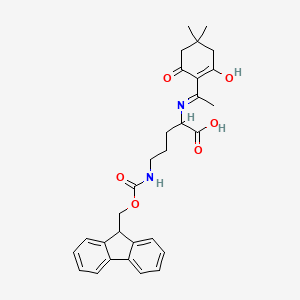
![3-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrido[2,1-a]isoquinolin-2-one](/img/structure/B1436957.png)
![4,6-Dibromopyrazolo[1,5-a]pyridine](/img/structure/B1436958.png)

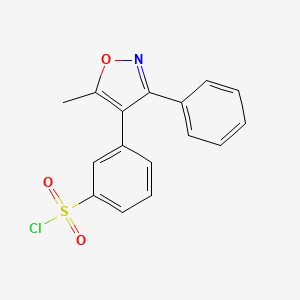
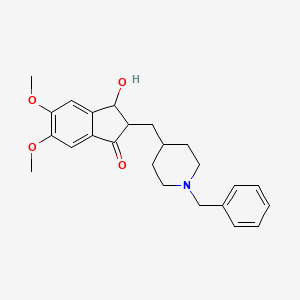
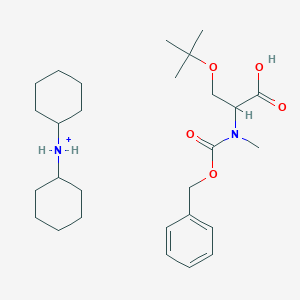
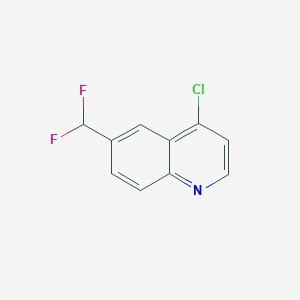
![(S,Z)-3-(((1R,3aR,3'R,4R,7aR)-7a-Methyl-1-((R)-6-methylheptan-2-yl)octahydrospiro[indene-4,2'-oxiran]-3'-yl)methylene)-4-methylenecyclohexan-1-ol](/img/structure/B1436968.png)
![(3AR,4S,5S,5aS,8aS,8bS)-4,5-bis(benzyloxy)-2,2,7,7-tetramethylhexahydrobenzo[1,2-d:3,4-d']bis([1,3]dioxole)](/img/structure/B1436970.png)
![1,3-Dioxoisoindolin-2-yl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B1436972.png)
